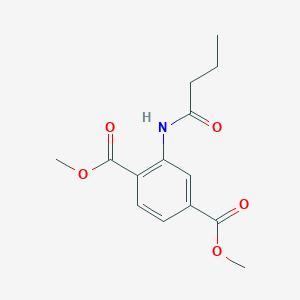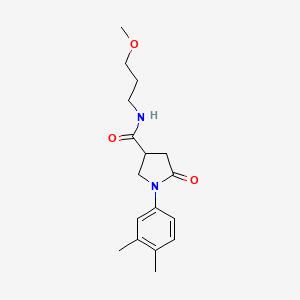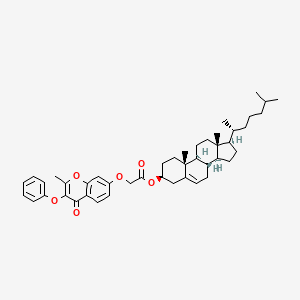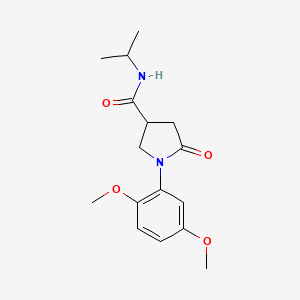
Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H17NO5 It is a derivative of benzene-1,4-dicarboxylate, where the hydrogen atoms on the carboxyl groups are replaced by dimethyl and butanoylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with butanoyl chloride and dimethylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
化学反应分析
Types of Reactions
Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar in structure but with different substitution patterns.
Dimethyl benzene-1,4-dicarboxylate: Lacks the butanoylamino group.
Dimethyl 2-(acetylamino)benzene-1,4-dicarboxylate: Similar but with an acetylamino group instead of butanoylamino.
Uniqueness
Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate is unique due to the presence of both dimethyl and butanoylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO5/c1-4-5-12(16)15-11-8-9(13(17)19-2)6-7-10(11)14(18)20-3/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI 键 |
DLQKNOJVNMMSMA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one](/img/structure/B11157365.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11157375.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11157383.png)
![5-[(4-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11157386.png)
![butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11157387.png)
![N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11157396.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11157398.png)
![8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11157402.png)

![1-[4-(Morpholin-4-ylcarbonyl)piperidin-1-yl]butan-1-one](/img/structure/B11157430.png)

![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11157436.png)

